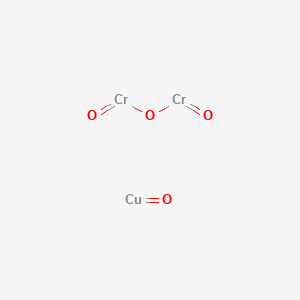

Oxocopper ; oxo-(oxochromiooxy)chromium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Applications

Copper chromite is widely recognized for its catalytic properties, particularly in organic synthesis. Its ability to facilitate various chemical reactions makes it an essential component in many industrial processes.

Hydrogenation Reactions

Copper chromite is primarily used as a catalyst for hydrogenation reactions. It selectively hydrogenates functional groups in both aliphatic and aromatic compounds. For instance, it can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol. Additionally, it plays a crucial role in the hydrogenolysis of cellulose, making it valuable in biomass conversion processes .

Environmental Catalysis

In environmental applications, copper chromite serves as a catalyst for pollution abatement. It is utilized to remove volatile organic compounds (VOCs) and other pollutants from industrial emissions. Its effectiveness in catalyzing the combustion of organic waste contributes to reducing harmful emissions from various sources, including vehicular exhaust .

Material Science Applications

Copper chromite has garnered attention in materials science due to its unique properties.

Ballistic Modifiers

Recent studies indicate that cupric chromite can act as a ballistic modifier when incorporated into solid rocket propellant (SRP) compositions. This application enhances the mechanical properties of propellant strands, leading to tougher formulations and improved performance characteristics under high-stress conditions.

Nanostructures and Energy Storage

Cupric oxide (CuO) nanostructures, closely related to copper chromite, have been explored for their potential in energy storage devices such as batteries and supercapacitors. The unique size-dependent properties of these nanostructures make them promising candidates for future technological applications.

Industrial Hydrogenation Processes

A case study highlighted the use of copper chromite in the hydrogenation of vegetable oils, where it selectively reduced carbonyl groups while maintaining the integrity of other functional groups. This application demonstrates its utility in food processing industries aiming to improve oil stability without compromising quality .

Emission Control Technologies

Another study focused on the implementation of copper chromite catalysts in catalytic converters for automotive applications. The findings indicated significant reductions in CO and unburned hydrocarbon emissions, showcasing the compound's effectiveness in enhancing air quality and compliance with environmental regulations .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Hydrogenation reactions | Selective reduction of functional groups |

| Environmental Remediation | VOC removal from industrial emissions | Reduces harmful pollutants |

| Material Science | Ballistic modifiers in SRPs | Enhances mechanical properties |

| Energy Storage | CuO nanostructures for batteries and supercapacitors | Size-dependent properties for advanced applications |

Mécanisme D'action

Target of Action

It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.

Mode of Action

As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .

Result of Action

The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxocopper; oxo-(oxochromiooxy)chromium can be synthesized through the high-temperature calcination of copper (II) oxide and chromium (III) oxide . Another method involves the thermal decomposition of copper chromate, which evolves oxygen at higher temperatures and decomposes to copper chromite . The traditional method is by the ignition of copper chromate: [ 2CuCrO_4 \rightarrow 2CuCrO_3 + O_2 ]

Industrial Production Methods

In industrial settings, copper chromite is often produced by the thermal decomposition of copper barium ammonium chromate. The resulting mixture can only be used in procedures that contain materials inert to barium, as barium is a product of the decomposition . The by-product copper oxide is removed using an acetic acid extraction, consisting of washing with the acid, decantation, and then heat drying of the remaining solid to yield isolated copper chromite .

Analyse Des Réactions Chimiques

Types of Reactions

Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It is commonly used as a hydrogenation catalyst.

Substitution: It can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, oxocopper; oxo-(oxochromiooxy)chromium can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Copper chromite (CuCr2O4): Similar in structure and catalytic properties.

Copper (II) oxide (CuO): Used in similar catalytic applications but lacks the chromium component.

Chromium (III) oxide (Cr2O3): Another catalyst used in oxidation reactions but does not contain copper.

Uniqueness

Oxocopper; oxo-(oxochromiooxy)chromium is unique due to its combination of copper and chromium, which provides distinct catalytic properties that are not present in compounds containing only one of these elements. This combination allows for a broader range of applications and enhanced catalytic efficiency .

Propriétés

Numéro CAS |

12018-10-9 |

|---|---|

Formule moléculaire |

CrCuO |

Poids moléculaire |

131.54 g/mol |

Nom IUPAC |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

Clé InChI |

HFORGINKVIYNFC-UHFFFAOYSA-N |

SMILES |

O=[Cr]O[Cr]=O.O=[Cu] |

SMILES canonique |

[O].[Cr].[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.